molecular formula C14H12BrNO2 B14525770 3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide CAS No. 62639-29-6

3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide

Cat. No.: B14525770
CAS No.: 62639-29-6
M. Wt: 306.15 g/mol
InChI Key: SJAJPLYBZCWDMZ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a benzamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide typically involves the bromination of 4-hydroxy-N-(2-methylphenyl)benzamide. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-oxo-N-(2-methylphenyl)benzamide.

    Reduction: Formation of 4-hydroxy-N-(2-methylphenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 2-Bromo-N-(4-hydroxyphenyl)-N-methylbenzamide
  • 4-Hydroxy-N-(2-methylphenyl)benzamide

Uniqueness

3-Bromo-4-hydroxy-N-(2-methylphenyl)benzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

62639-29-6

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

3-bromo-4-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO2/c1-9-4-2-3-5-12(9)16-14(18)10-6-7-13(17)11(15)8-10/h2-8,17H,1H3,(H,16,18)

InChI Key

SJAJPLYBZCWDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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